molecular formula C10H8F3NO B14810944 5-(1-(Trifluoromethyl)cyclopropyl)nicoTinaldehyde

5-(1-(Trifluoromethyl)cyclopropyl)nicoTinaldehyde

Cat. No.: B14810944
M. Wt: 215.17 g/mol
InChI Key: AMBDGANZAUJOAD-UHFFFAOYSA-N
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Description

5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the deoxyfluorination of cyclopropane carboxylic acids or their salts using sulfur tetrafluoride . This process is followed by the derivatization of the resulting CF3-cyclopropanes into building blocks ready for further chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation/electrophilic trapping chemistries and bromination with NBS (N-Bromosuccinimide) are employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions: 5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may act on various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • 5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid
  • 6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde
  • 2-Amino-5-(trifluoromethyl)nicotinaldehyde

Comparison: Compared to its analogs, 5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

5-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carbaldehyde

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(1-2-9)8-3-7(6-15)4-14-5-8/h3-6H,1-2H2

InChI Key

AMBDGANZAUJOAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=CC(=C2)C=O)C(F)(F)F

Origin of Product

United States

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